molecular formula C11H12N2O3 B11883489 5,8-dimethoxy-3-methyl-1H-quinoxalin-2-one CAS No. 67867-85-0

5,8-dimethoxy-3-methyl-1H-quinoxalin-2-one

Cat. No.: B11883489
CAS No.: 67867-85-0
M. Wt: 220.22 g/mol
InChI Key: KHLBJJXYGWMXCT-UHFFFAOYSA-N
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Description

5,8-Dimethoxy-3-methyl-1H-quinoxalin-2-one is a nitrogen-containing heterocyclic compound. It belongs to the quinoxaline family, which is known for its diverse pharmacological and industrial applications. This compound is characterized by its unique structure, which includes two methoxy groups and a methyl group attached to the quinoxaline core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,8-dimethoxy-3-methyl-1H-quinoxalin-2-one typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds. This reaction is often carried out under acidic or basic conditions to facilitate the formation of the quinoxaline ring. The presence of methoxy and methyl groups can be introduced through various substitution reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5,8-Dimethoxy-3-methyl-1H-quinoxalin-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoxaline derivatives with different functional groups.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoxaline derivatives.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions include various quinoxaline derivatives with altered functional groups, which can exhibit different chemical and biological properties.

Scientific Research Applications

5,8-Dimethoxy-3-methyl-1H-quinoxalin-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Quinoxaline derivatives are explored for their therapeutic potential in treating various diseases.

    Industry: It is used in the development of materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of 5,8-dimethoxy-3-methyl-1H-quinoxalin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in biological pathways. The compound can modulate these targets, leading to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline: The parent compound with a simpler structure.

    5,8-Dimethoxyquinoxaline: Lacks the methyl group present in 5,8-dimethoxy-3-methyl-1H-quinoxalin-2-one.

    3-Methylquinoxaline: Lacks the methoxy groups.

Uniqueness

This compound is unique due to the presence of both methoxy and methyl groups, which can influence its chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

67867-85-0

Molecular Formula

C11H12N2O3

Molecular Weight

220.22 g/mol

IUPAC Name

5,8-dimethoxy-3-methyl-1H-quinoxalin-2-one

InChI

InChI=1S/C11H12N2O3/c1-6-11(14)13-10-8(16-3)5-4-7(15-2)9(10)12-6/h4-5H,1-3H3,(H,13,14)

InChI Key

KHLBJJXYGWMXCT-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=CC(=C2NC1=O)OC)OC

Origin of Product

United States

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